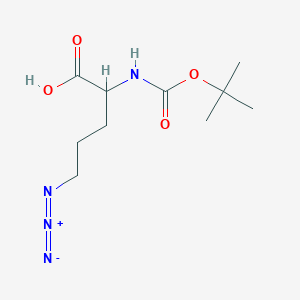

Boc-Orn(N)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Orn(N)-OH, also known as tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(N)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of solid-phase synthesis allows for the efficient assembly of peptide chains with minimal purification steps. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product .

化学反应分析

Types of Reactions

Boc-Orn(N)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield free ornithine.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The amino group of this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or neat conditions.

Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

Substitution: Various nucleophiles under basic conditions.

Major Products

Deprotection: Free ornithine.

Coupling: Peptide chains with this compound incorporated.

Substitution: Substituted ornithine derivatives.

科学研究应用

Peptide Synthesis

Boc-Orn(N)-OH serves as a crucial building block in peptide synthesis, particularly for creating peptides with azide functionalities. The azido group enables the formation of complex structures essential for drug development. Researchers utilize this compound to synthesize a variety of peptides that can have therapeutic applications.

Case Study: Peptide Therapeutics Development

In a study focused on peptide-based therapeutics, this compound was employed to synthesize peptides that demonstrate enhanced stability and bioactivity. The incorporation of the azide functionality facilitated the development of novel peptide conjugates that showed promising results in targeting specific biological pathways .

Click Chemistry

The azido group in this compound is pivotal for click chemistry reactions, which are essential for the conjugation of biomolecules. This application is particularly significant in the development of targeted therapies and diagnostic tools.

Data Table: Click Chemistry Reactions

| Reaction Type | Description | Outcome |

|---|---|---|

| Azide-Alkyne Reaction | Utilizes the azido group for selective conjugation | Formation of stable bioconjugates |

| Biotinylation | Attaching biotin to peptides for detection | Enhanced detection sensitivity |

Bioconjugation

This compound plays an important role in bioconjugation processes, where it assists in attaching drugs or imaging agents to proteins. This enhances the efficacy and specificity of therapeutic applications.

Case Study: Targeted Drug Delivery

In a research project aimed at improving drug delivery systems, this compound was used to link chemotherapeutic agents to antibodies. This bioconjugation approach resulted in improved targeting of cancer cells while minimizing side effects on healthy tissues .

Research in Drug Delivery

The unique properties of this compound contribute significantly to the development of novel drug delivery systems. Its ability to enhance stability and control the release profiles of therapeutic agents is particularly beneficial.

Data Table: Drug Delivery Applications

| Application | Description | Benefits |

|---|---|---|

| Nanoparticle Formulation | Incorporation into nanoparticles for drug encapsulation | Improved bioavailability |

| Controlled Release Systems | Use in hydrogels for sustained release | Prolonged therapeutic effect |

Biomedical Research

This compound is valuable in biomedical research for studying cellular processes and interactions. It provides insights that can lead to advancements in disease treatment.

Case Study: Cellular Interaction Studies

Research involving this compound has revealed its potential in understanding protein interactions within cells. By utilizing this compound, scientists have been able to elucidate mechanisms involved in cellular signaling pathways, contributing to the development of new therapeutic strategies .

作用机制

The mechanism of action of Boc-Orn(N)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing it from participating in unwanted side reactions during peptide chain assembly. The Boc group can be selectively removed under acidic conditions, allowing for the incorporation of ornithine into the peptide chain at the desired position. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .

相似化合物的比较

Similar Compounds

Fmoc-Orn(N)-OH: Another protected form of ornithine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Cbz-Orn(N)-OH: A protected form of ornithine with a carbobenzyloxy (Cbz) group.

Uniqueness

Boc-Orn(N)-OH is unique in its use of the tert-butoxycarbonyl group for protection. This group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile for peptide synthesis. In contrast, Fmoc-Orn(N)-OH is removed under basic conditions, and Cbz-Orn(N)-OH requires hydrogenation for deprotection. The choice of protecting group depends on the specific requirements of the peptide synthesis .

生物活性

Boc-Orn(N)-OH, or N^α-Boc-N^δ-hydroxy-L-ornithine, is a derivative of the amino acid ornithine that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial therapy and peptide synthesis. This article explores the synthesis, properties, and biological activities associated with this compound, supported by relevant research findings and case studies.

1. Synthesis of this compound

This compound is synthesized through several methods involving the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves coupling reactions where Boc-protected ornithine is reacted with various reagents to form conjugates. For example, one method involves using HATU (a coupling reagent) and N,N-Diisopropylethylamine in DMF to facilitate the formation of ornithine derivatives .

Table 1: Synthesis Overview of this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc-Orn(Boc)-OH | HATU, N,N-Diisopropylethylamine | Room temperature, overnight |

| 2 | Reaction mixture | Water extraction and dichloromethane wash | - |

| 3 | Column chromatography | Silica gel purification | - |

2.1 Antimicrobial Properties

Recent studies have highlighted the potential of this compound and its derivatives as antimicrobial agents. Notably, ornithine-based conjugates have been developed as photosensitizers for photodynamic antimicrobial chemotherapy (PACT). These compounds exhibit strong binding affinity to bacterial cell membranes due to their cationic nature at physiological pH, which enhances their uptake by bacteria such as Proteus mirabilis (MRPM) .

Case Study: Efficacy Against MRPM

- Objective: Evaluate the antimicrobial efficacy of ornithine-porphyrin conjugates.

- Method: In vitro assays were conducted to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Results: The conjugate demonstrated significant photoinactivation efficacy at concentrations as low as 7.81 μM, effectively reducing bacterial load in infected wounds in a mouse model.

2.2 Role in Peptide Synthesis

This compound serves as a key building block in peptide synthesis. The Boc protecting group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptides without compromising the integrity of sensitive functional groups . This property is particularly useful in synthesizing complex peptides and proteins.

Table 2: Applications in Peptide Synthesis

| Application | Description |

|---|---|

| Peptide coupling | Used in solid-phase peptide synthesis (SPPS) |

| Deprotection strategies | Mild conditions for selective removal of Boc group |

| Formation of cyclic peptides | Enables formation of lactams or cyclic structures |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction: The cationic charge enhances interaction with negatively charged components of bacterial membranes, leading to increased uptake and subsequent photodynamic action.

- Reactive Oxygen Species (ROS) Generation: Upon light activation, these compounds generate ROS that damage cellular components, leading to bacterial cell death .

- Urea Cycle Participation: Ornithine derivatives play a role in the urea cycle, contributing to metabolic processes that may influence cellular health and function .

4. Conclusion

This compound represents a versatile compound with significant potential in antimicrobial therapies and peptide synthesis. Its ability to enhance binding affinity to bacteria while facilitating peptide formation makes it a valuable tool in both medicinal chemistry and biochemistry. Ongoing research into its applications may further elucidate its role in therapeutic contexts.

属性

IUPAC Name |

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。